
2,2,2-Trifluoroethyl 2-ethyl-6-methylphenylcarbamate
Overview
Description
“2,2,2-Trifluoroethyl 2-ethyl-6-methylphenylcarbamate” is a chemical compound with the CAS Number: 1087788-62-2 . It has a molecular weight of 261.24 and its IUPAC name is 2,2,2-trifluoroethyl 2-ethyl-6-methylphenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO2/c1-3-9-6-4-5-8(2)10(9)16-11(17)18-7-12(13,14)15/h4-6H,3,7H2,1-2H3, (H,16,17) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .
Scientific Research Applications
Polymerization and Material Properties
- Alkyl 2-trifluoromethacrylates, including structures similar to 2,2,2-Trifluoroethyl 2-ethyl-6-methylphenylcarbamate, are crucial in creating high-tech polymers and materials due to their low toxicity and versatility. These monomers can lead to polymers with significant applications in lithography, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, and nanocomposites (Patil & Améduri, 2013).
Synthesis and Chemical Transformations
- The compound is involved in the synthesis of various chemical probes, showcasing its utility in creating complex molecules for scientific research, such as high-affinity probes for the GABA receptor (Sammelson & Casida, 2003).
- It plays a role in the palladium-catalyzed trifluoroethylation of organoboronic acids and esters, indicating its significance in medicinal chemistry and related fields due to the biological activity changes imparted by fluorinated moieties (Zhao & Hu, 2012).
- The compound is used in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, demonstrating its role in creating complex organic structures with potential applications in pharmaceuticals and agrochemicals (Gong & Kato, 2004).
Analytical Applications and Chiral Separations
- The compound is utilized in chiral stationary phases based on chitosan derivatives, emphasizing its importance in enantioseparation, crucial in pharmaceuticals where the chirality of molecules can significantly affect drug behavior (Liang et al., 2017).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-9-6-4-5-8(2)10(9)16-11(17)18-7-12(13,14)15/h4-6H,3,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUFCAIACIVLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



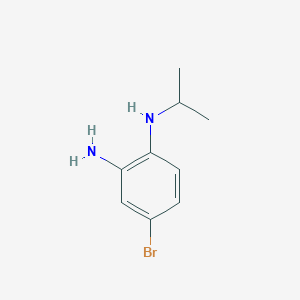

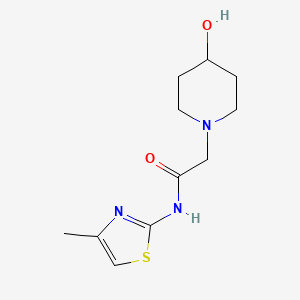

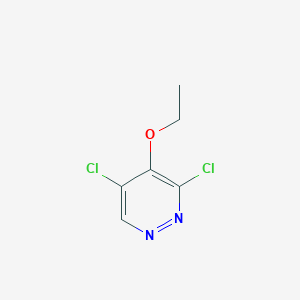
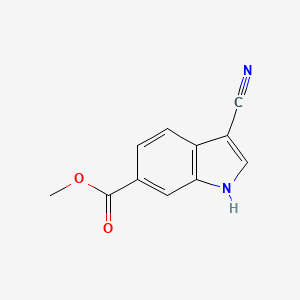
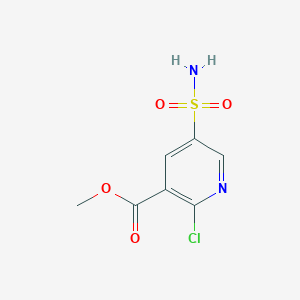
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)
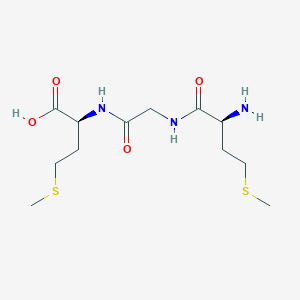
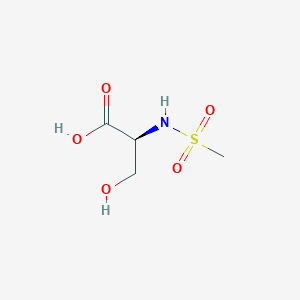
![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)